molecular formula C11H20N4O2 B2829747 6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 571149-81-0

6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2829747
CAS RN: 571149-81-0
M. Wt: 240.307
InChI Key: UMNZSXZJKZGUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular formula C11H20N4O2 and a molecular weight of 240.3 . It is used for proteomics research applications .

Scientific Research Applications

Alkylation and Acylation Applications

Alkylation and Acylation of Dihydropyrimidines : The modification of dihydropyrimidines through alkylation and acylation has been a subject of research. For instance, the C- and N-substituted derivatives of dihydropyrimidines have been obtained through these processes, showcasing the versatility of these compounds in chemical synthesis. The acylation of secondary amino groups before the amide group of the heterocycle indicates a specific reactivity pattern that can be leveraged in synthesizing complex molecules (Rutkauskas & Beresnevicius, 2002).

Chemical Transformations and Synthesis

Decarboxylation and Schiff Base Formation : The decarboxylation of 5-amino-orotic acid and its Schiff base derivatives by rhenium(V) highlights another area of research. This process leads to the formation of complexes that are structurally unique, indicating the potential for creating novel materials with specific functions (Mukiza, Gerber, & Hosten, 2015).

Synthesis of Pyrido[2,3-d]pyrimidines : The reaction of aminopyrimidines with arylalkanone Mannich bases under optimized conditions to yield pyrido[2,3-d]pyrimidines showcases a method for synthesizing complex heterocyclic structures. Such compounds have potential applications in pharmaceuticals and materials science (Girreser, Heber, & Schütt, 2004).

Novel Compounds and Catalysis

Nano Catalysis in Pyrimidinone Synthesis : The use of aluminate sulfonic acid nanoparticles as a catalyst for the solvent-free synthesis of pyrido[2,3-d]pyrimidinone derivatives exemplifies the intersection of nanotechnology and chemical synthesis. This method offers advantages such as high yields, short reaction times, and environmental friendliness, highlighting the role of nanocatalysts in modern synthetic chemistry (Abdelrazek, Gomha, Farghaly, & Metz, 2019).

Supramolecular Assemblies

Hydrogen-bonded Supramolecular Assemblies : The exploration of dihydropyrimidine-2,4-(1H,3H)-dione functionality for creating crown-containing supramolecular assemblies opens a window into the design of complex structures through non-covalent interactions. These assemblies have potential applications in molecular recognition, sensing, and catalysis, illustrating the broad applicability of dihydropyrimidines in constructing functional materials (Fonari et al., 2004).

properties

IUPAC Name

6-amino-1-butyl-5-(propylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-3-5-7-15-9(12)8(13-6-4-2)10(16)14-11(15)17/h13H,3-7,12H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNZSXZJKZGUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)NCCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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